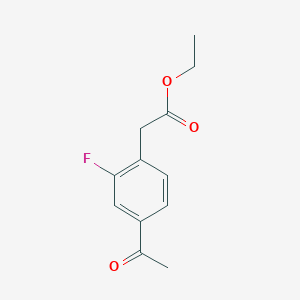
Ethyl 2-(4-acetyl-2-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-acetyl-2-fluorophenyl)acetate is an organic compound with a molecular formula of C12H13FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with an acetyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-2-fluorophenyl)acetic acid.
Reduction: Ethyl 2-(4-hydroxy-2-fluorophenyl)acetate.
Substitution: Ethyl 2-(4-substituted-2-fluorophenyl)acetate derivatives.
Scientific Research Applications
Ethyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-fluorophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical transformations.
Ethyl 2-(4-acetylphenyl)acetate: Lacks the fluorine atom, which may reduce its biological activity.
Ethyl 2-(4-methyl-2-fluorophenyl)acetate: Contains a methyl group instead of an acetyl group, altering its chemical and physical properties.
Uniqueness
Ethyl 2-(4-acetyl-2-fluorophenyl)acetate is unique due to the presence of both the acetyl and fluorine substituents on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-fluorophenyl)acetate |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
HOBFCLUBSAEHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















